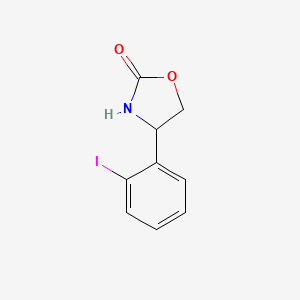

4-(2-碘苯基)-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2-Iodophenyl)-1,3-oxazolidin-2-one” is a complex organic compound. It contains an iodophenol group, which is any organoiodide of phenol that contains one or more covalently bonded iodine atoms . There are five basic types of iodophenols (mono- to pentaiodophenol) and 19 different iodophenols in total when positional isomerism is taken into account . Iodophenols are produced by electrophilic halogenation of phenol with iodine .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, a new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .科学研究应用

合成和催化

4-(2-碘苯基)-1,3-恶唑烷-2-酮化合物是化学选择性铜催化的 Ullmann 型偶联反应中的关键中间体。研究人员已经开发出一种使用该化合物进行 C-N 键形成的高度选择性方法,优化了该过程以最大程度地减少副产物形成并实现高选择性比率 (Kelly 等人,2017)。这展示了它在合成有机化学中创建精确分子结构的重要性。

在药物化学中的作用

4-(2-碘苯基)-1,3-恶唑烷-2-酮是恶唑烷酮类的一部分,其中包括具有有效抗菌特性的药物。涉及恶唑烷酮的构效关系 (SAR) 研究导致了发现具有显着抗菌活性和减少副作用的化合物,例如降低对单胺氧化酶 A 的活性,从而提高其安全性 (Reck 等人,2005; Gordeev 和 Yuan,2014)。这强调了该化合物在开发新的抗菌剂中的用途。

农业应用

在 4-(2-碘苯基)-1,3-恶唑烷-2-酮中发现的恶唑烷酮环也因其在农业杀菌剂中的潜力而被探索。恶唑烷酮衍生物 Famoxadone 举例说明了该化学类别在有效控制各种植物病原体方面的应用,突出了恶唑烷酮在医药和农业领域的通用性 (Sternberg 等人,2001)。

化学合成创新

该化合物催化了化学合成技术方面的创新,例如从炔烃、胺和二氧化碳合成恶唑烷酮的无溶剂条件。这种由碘化铜 (I) 催化的方法标志着绿色化学的进步,通过消除溶剂和利用温室气体 CO2 作为反应物 (Zhao 和 Jiang,2012)。

生物膜抑制

对恶唑烷酮的研究发现了它们在抑制耐甲氧西林金黄色葡萄球菌 (MRSA) 生物膜形成方面的潜力,某些衍生物表现出显着的抑制活性。这一发现指出了恶唑烷酮在预防细菌定植和感染中的新用途,尤其是在临床环境中 (Edwards 等人,2017)。

作用机制

Target of Action

The primary target of 4-(2-Iodophenyl)-1,3-oxazolidin-2-one is the sigma-1 receptor (Sig-1R) . Sig-1R is an intracellular receptor located mainly on the endoplasmic reticulum (ER) membrane in cells, and is expressed site specifically in neurons and glial cells in the brain .

Mode of Action

The compound interacts with its target, the sigma-1 receptor, and its interaction is visualized using a radio-iodinated version of the compound . The severity of myocardial ischemia affects myocardial sigma-1 receptor expression .

Biochemical Pathways

It’s known that sigma-1 receptors play a crucial role in cellular stress response . They are translocated to the plasma membrane under stress , indicating that the compound might influence stress-related biochemical pathways.

Pharmacokinetics

The related compound 2-iodophenol is known to be a pale yellow solid that melts near room temperature , which might suggest similar properties for 4-(2-Iodophenyl)-1,3-oxazolidin-2-one.

Result of Action

The result of the compound’s action is visualized using a radio-iodinated version of the compound . The compound’s interaction with sigma-1 receptors is associated with the severity of myocardial ischemia . The compound is found in and around the macrophage infiltrate area , indicating its role in immune response.

Action Environment

The severity of myocardial ischemia, a condition influenced by various environmental and physiological factors, affects the compound’s interaction with sigma-1 receptors .

属性

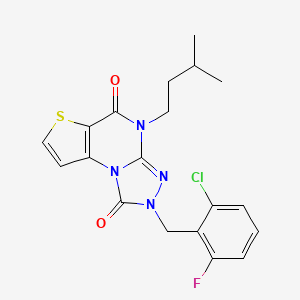

IUPAC Name |

4-(2-iodophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIOHODPKPKOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2942822.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2942826.png)

![2-bromo-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2942828.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2942832.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1-methylimidazolidine-2,4-dione](/img/structure/B2942834.png)

![(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942837.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2942840.png)

![9-cyclohexyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942843.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2942844.png)